molecular formula C22H29NO2 B14575082 4-[(9-Phenylnonyl)amino]benzoic acid CAS No. 61440-37-7

4-[(9-Phenylnonyl)amino]benzoic acid

Cat. No.: B14575082
CAS No.: 61440-37-7
M. Wt: 339.5 g/mol
InChI Key: HYSBLELZKOSEQL-UHFFFAOYSA-N
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Description

4-[(9-Phenylnonyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 9-phenylnonylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Phenylnonyl)amino]benzoic acid typically involves the following steps:

    Formation of 9-Phenylnonylamine: This can be achieved through the reduction of 9-phenylnonyl nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

    Coupling Reaction: The 9-phenylnonylamine is then coupled with 4-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(9-Phenylnonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-[(9-Phenylnonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(9-Phenylnonyl)amino]benzoic acid involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound may act by binding to receptors or enzymes, altering their activity and resulting in downstream effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A structurally similar compound with an amino group at the para position.

    9-Phenylnonylamine: The amine precursor used in the synthesis of 4-[(9-Phenylnonyl)amino]benzoic acid.

Uniqueness

This compound is unique due to the presence of both a long alkyl chain and an aromatic ring, which imparts distinct physicochemical properties. This combination allows for diverse applications and interactions that are not observed with simpler analogs.

Properties

CAS No.

61440-37-7

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

4-(9-phenylnonylamino)benzoic acid

InChI

InChI=1S/C22H29NO2/c24-22(25)20-14-16-21(17-15-20)23-18-10-5-3-1-2-4-7-11-19-12-8-6-9-13-19/h6,8-9,12-17,23H,1-5,7,10-11,18H2,(H,24,25)

InChI Key

HYSBLELZKOSEQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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